(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Catalog No.
S1497277
CAS No.
191090-32-1
M.F
C18H19NO2
M. Wt
281.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

CAS Number

191090-32-1

Product Name

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

IUPAC Name

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1

InChI Key

PHTOJBANGYSTOH-MRXNPFEDSA-N

SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

The origin of this specific compound is not readily apparent in the scientific literature. However, oxazolidinones as a class have been known for over a century and find use as important scaffolds in drug discovery due to their diverse biological activities [].


Molecular Structure Analysis

The molecule consists of a five-membered heterocyclic ring with a nitrogen atom and a carbonyl group (C=O) adjacent to each other. Two phenyl groups (benzene rings) are attached to the carbon atoms on either side of the nitrogen atom. An isopropyl group (CH(CH3)2) is attached to the fourth carbon atom in the ring. The stereochemistry is denoted by (R) at the fourth carbon, indicating the absolute configuration of the molecule.

  • Heterocyclic ring: The five-membered ring containing nitrogen and oxygen allows for various interactions with other molecules.
  • Chiral center: The presence of a stereocenter (carbon with four different substituents) means there are two possible enantiomers ((R) and (S)) with different biological properties.
  • Substituted aromatic rings: The phenyl groups can participate in various aromatic interactions, potentially affecting the molecule's reactivity.
  • Aliphatic group: The isopropyl group adds a bulky and hydrophobic character to the molecule.

Chemical Reactions Analysis

Without detailed research into specific patents or unpublished studies, it is challenging to provide specific balanced chemical equations for the synthesis or other reactions of this compound.


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. Based on its structure, we can predict some general properties:

  • Physical state: Likely a solid at room temperature due to the presence of aromatic rings and the cyclic structure.
  • Melting point: Expected to be relatively high (above 100°C) due to the presence of aromatic rings and the rigid structure.
  • Solubility: Likely poorly soluble in water due to the hydrophobic nature of the aromatic rings and the isopropyl group. May be soluble in organic solvents like dichloromethane or chloroform.

Asymmetric Catalysis:

As a chiral auxiliary, (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has been investigated for its potential to induce chirality in various organic reactions. Studies have shown its effectiveness in promoting enantioselective aldol reactions, a fundamental reaction for carbon-carbon bond formation. []

XLogP3

4.1

Wikipedia

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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